N-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-4-benzylpiperazine-1-carboxamide
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Overview
Description
N-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-4-benzylpiperazine-1-carboxamide is a complex organic compound with a molecular structure that includes a benzodioxole group, a piperazine ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-4-benzylpiperazine-1-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 1,3-benzodioxole with an amine to form the benzodioxol-5-ylamino intermediate. This intermediate is then reacted with an oxoethyl group under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and precise control of reaction parameters, such as temperature and pressure, is crucial to ensure the consistency and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-4-benzylpiperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like hydroxide ions in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-4-benzylpiperazine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase.
Medicine: Investigated for its potential anticancer properties, as it has shown growth inhibition effects against certain human cancer cell lines.
Mechanism of Action
The mechanism of action of N-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-4-benzylpiperazine-1-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of enzymes like carbonic anhydrase by binding to the active site and preventing substrate access. This inhibition can lead to changes in cellular processes, such as pH regulation and cell growth.
Comparison with Similar Compounds
Similar Compounds
- N-[5-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide
- 1-[2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl]piperidinium
- N-[4-(1,3-benzodioxol-5-ylcarbamoylamino)phenyl]acetamide
Uniqueness
N-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-4-benzylpiperazine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its ability to inhibit carbonic anhydrase and its potential anticancer properties set it apart from other similar compounds.
Biological Activity
N-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-4-benzylpiperazine-1-carboxamide is a compound of interest due to its potential biological activity, particularly in the context of neuropharmacology. This compound belongs to a class of piperazine derivatives, which have been studied for their stimulant and psychoactive effects. Understanding its biological activity is essential for evaluating its therapeutic potential and safety profile.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This structure features a piperazine ring substituted with a benzyl group and an oxoethyl group linked to a 1,3-benzodioxole moiety, which is significant for its pharmacological interactions.
Research indicates that compounds related to benzylpiperazine (BZP), which is structurally similar to this compound, primarily exert their effects through the modulation of neurotransmitter systems. Specifically, BZP is known to:
- Inhibit serotonin (5-HT) uptake.
- Act as an agonist at dopamine receptors.
These mechanisms suggest that the compound may influence mood and cognitive functions, potentially leading to stimulant-like effects similar to those observed with other psychoactive substances such as MDMA (ecstasy) and methamphetamine .
Pharmacological Effects
The pharmacological profile of this compound has been explored in various studies. Key findings include:
Effect | Description |
---|---|
Stimulant Activity | Exhibits increased locomotor activity in animal models, indicative of stimulant effects. |
Neurotransmitter Modulation | Alters levels of serotonin and dopamine in the brain, affecting mood and behavior. |
Potential Abuse Liability | Similarities to known recreational drugs raise concerns regarding abuse potential. |
Toxicological Considerations
While the compound shows promise for certain therapeutic applications, it is crucial to consider its safety profile. Studies on related piperazine compounds indicate potential neurotoxicity and cardiovascular effects at high doses . Further research is necessary to establish the safety margins for this compound.
Case Studies
Several case studies have highlighted the biological activity of similar compounds:
-
Case Study 1: Stimulant Effects in Rodents
- Researchers administered varying doses of a related piperazine derivative to rodents.
- Results indicated dose-dependent increases in locomotor activity and alterations in neurotransmitter levels.
- Conclusion: These findings support the stimulant properties attributed to piperazine derivatives.
-
Case Study 2: Neuropharmacological Assessment
- A study focused on the long-term effects of BZP on serotonin and dopamine systems.
- Chronic exposure led to significant changes in receptor sensitivity and neurotransmitter release.
- Implications: Such alterations may inform the understanding of this compound's long-term effects.
Properties
Molecular Formula |
C21H24N4O4 |
---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
N-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-4-benzylpiperazine-1-carboxamide |
InChI |
InChI=1S/C21H24N4O4/c26-20(23-17-6-7-18-19(12-17)29-15-28-18)13-22-21(27)25-10-8-24(9-11-25)14-16-4-2-1-3-5-16/h1-7,12H,8-11,13-15H2,(H,22,27)(H,23,26) |
InChI Key |
RWTDZGRFUUPDJX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)NCC(=O)NC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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